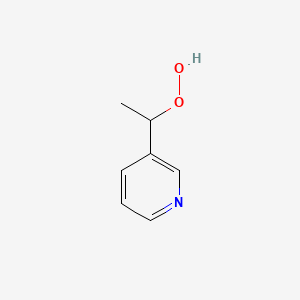
Hydroperoxide, 1-(3-pyridinyl)ethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Hydroperoxyethyl)pyridine is an organic compound that belongs to the class of heterocyclic amines It features a pyridine ring substituted with a hydroperoxyethyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroperoxyethyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with an appropriate hydroperoxide under controlled conditions. For instance, the reaction of pyridine with tert-butyl hydroperoxide in the presence of a catalyst such as iron(III) chloride can yield 3-(1-Hydroperoxyethyl)pyridine .
Industrial Production Methods
Industrial production of 3-(1-Hydroperoxyethyl)pyridine typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Hydroperoxyethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form more complex peroxides.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more complex peroxides, while reduction can produce the corresponding alcohol .
Wissenschaftliche Forschungsanwendungen
3-(1-Hydroperoxyethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions .
Wirkmechanismus
The mechanism of action of 3-(1-Hydroperoxyethyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroperoxy group can generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This property is exploited in its potential anticancer and antimicrobial activities. The compound can also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: A basic heterocyclic amine with a similar structure but lacking the hydroperoxyethyl group.
3-(1-Hydroxyethyl)pyridine: Similar to 3-(1-Hydroperoxyethyl)pyridine but with a hydroxyl group instead of a hydroperoxy group.
3-(1-Acetoxyethyl)pyridine: Contains an acetoxy group instead of a hydroperoxy group
Uniqueness
3-(1-Hydroperoxyethyl)pyridine is unique due to the presence of the hydroperoxy group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C7H9NO2 |
|---|---|
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
3-(1-hydroperoxyethyl)pyridine |
InChI |
InChI=1S/C7H9NO2/c1-6(10-9)7-3-2-4-8-5-7/h2-6,9H,1H3 |
InChI-Schlüssel |
IXJVXYNSDWTRPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CN=CC=C1)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


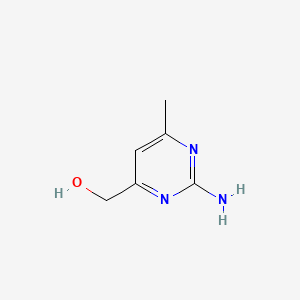
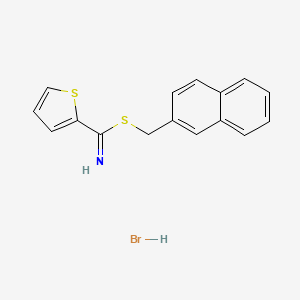
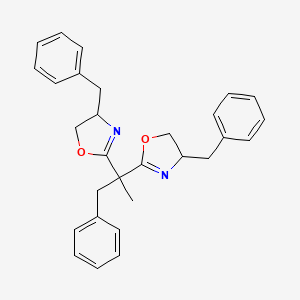
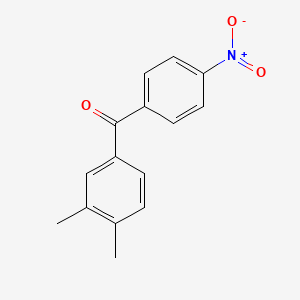
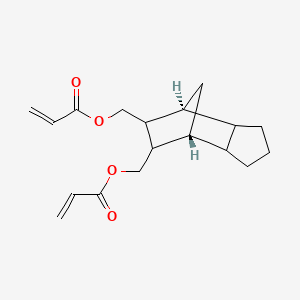
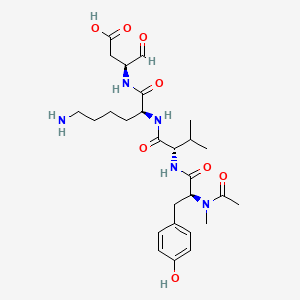
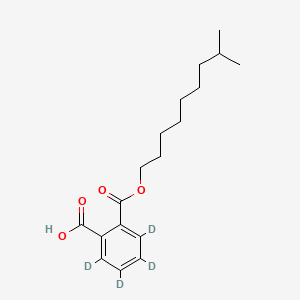
![4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride](/img/structure/B13828100.png)
![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,33S,36R,39R,51S)-5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B13828105.png)
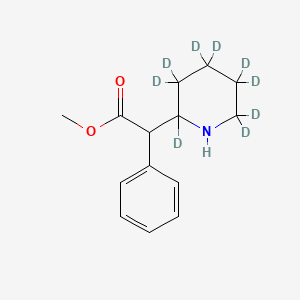
![3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester](/img/structure/B13828118.png)


![7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13828124.png)
